molecular formula C9H18ClNO B077345 Dibutylcarbamic chloride CAS No. 13358-73-1

Dibutylcarbamic chloride

Cat. No. B077345
CAS RN: 13358-73-1
M. Wt: 191.7 g/mol
InChI Key: OSWBZCCZJXCOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07154003B2

Procedure details

The crude product remains as a dark oil. According to HPLC analysis, it contains 83.8% by weight of phthaloyl chloride, 2.4% by weight of phthalic anhydride, and, according to GC analysis, 0.9 area % of N,N-dibutylcarbamoyl chloride. Based on the product, this corresponds to a crude yield of 97.8% of theory.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C1C(=CC=CC=1)C(Cl)=O.C1(=O)OC(=O)C2=CC=CC=C12.[CH2:24]([N:28]([CH2:32][CH2:33][CH2:34][CH3:35])[C:29](Cl)=[O:30])[CH2:25][CH2:26][CH3:27]>>[CH2:24]([N:28]([CH2:32][CH2:33][CH2:34][CH3:35])[CH:29]=[O:30])[CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(C(=O)Cl)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)N(C=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.